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Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558

Gadoquatrane (BAY 1747846) is a next-generation, high-relaxivity, macrocyclic, tetrameric
gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).[1]
[2][3] Its unique molecular structure, consisting of four gadolinium-containing macrocyclic
cages, confers distinct physicochemical properties that translate into high stability and imaging
efficacy at a reduced gadolinium dose compared to conventional GBCAs.[4][5] This technical
guide provides an in-depth overview of the core physicochemical characteristics of
Gadoquatrane, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

Gadoquatrane's design as a tetrameric entity results in a high molecular weight and a distinct
hydrophilic nature. These features are pivotal to its high relaxivity and excellent safety profile. A
summary of its key physicochemical properties is presented below.
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Property Value Units
Molecular Weight 2579.0 g/mol
Solubility (in 10 mM Tris-HCI,

1.43 mol Gd/L
pH 7.4)
Partition Coefficient (logP) (1- 430
butanol/water) '
Viscosity (at 37°C) 1.22 mPa:-s
Osmolality 294 mosmol/kg

Table 1: Key Physicochemical Properties of Gadoquatrane.

Relaxivity Profile

A critical parameter for a GBCA is its relaxivity (rl), which quantifies its ability to shorten the T1
relaxation time of water protons, thereby enhancing the MRI signal. Gadoquatrane exhibits
significantly higher relaxivity compared to established macrocyclic GBCAs.

r1 Relaxivity (per

Magnetic Field Strength rl Relaxivity (per Gd)
molecule)
1.41 T (in human plasma,
11.8 47.2
37°C, pH 7.4)
3.0 T (in human plasma, 37°C,
10.5 41.9

pH 7.4)

Table 2: r1-Relaxivity of Gadoquatrane.

The high relaxivity of Gadoquatrane is attributed to its large molecular size, which slows down
its tumbling rate in solution. This optimized rotational correlation time leads to a more efficient
energy exchange between the gadolinium ion and surrounding water protons, resulting in
enhanced T1 shortening.
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Stability and Safety Profile

The stability of a GBCA is paramount to minimize the in vivo release of potentially toxic free
gadolinium (Gd3*) ions. Gadoquatrane's macrocyclic structure provides a highly rigid and
kinetically inert chelate for the gadolinium ion.

Condition Observation

Human Serum (21 days, 37°C, pH 7.4) Gd release below the lower limit of quantification
Zinc Transmetallation Assay No Gd3* release observed

Acidic Conditions (pH 1.2) Dissociation half-life of 28.6 days

Table 3: Stability Data for Gadoquatrane.

These data underscore the exceptional stability of Gadoquatrane, even under harsh
conditions, suggesting a very low risk of dechelation in a physiological environment.

Experimental Protocols

The following sections detail the methodologies employed to determine the key
physicochemical properties of Gadoquatrane.

Physicochemical Property Determination Workflow
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Synthesis & Purification

Gadoquatrane Synthesis
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A workflow diagram for the physicochemical characterization of Gadoquatrane.

Solubility Determination

The solubility of Gadoquatrane was assessed at room temperature (20°C) in a buffered
solution (10 mM Tris-HCI, pH 7.4). After a 24-hour incubation period, the supernatant was
carefully separated and the concentration of gadolinium was quantified using Inductively
Coupled Plasma Mass Spectrometry (ICP-MS).
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Partition Coefficient (logP) Measurement

To determine the hydrophilicity of Gadoquatrane, its partition coefficient between 1-butanol
and a buffered aqueous solution (5 mM Tris-HCI, pH 7.4) was measured. A 10 uM solution of
Gadoquatrane was mixed with an equal volume of 1-butanol and shaken for two hours at room
temperature. Following phase separation, the gadolinium concentration in both the aqueous
and organic phases was determined by ICP-MS.

Viscosity Measurement

The viscosity of the Gadoquatrane formulation was measured in triplicate using a rolling ball
viscometer. The measuring tube was maintained at a constant temperature of 37°C to simulate
physiological conditions.

Osmolality Determination

The osmolality of the Gadoquatrane formulation was determined in triplicate using a vapor
pressure osmometer. The instrument was calibrated with standard osmolality solutions of 100,
290, and 1000 mosmol/kg.

Relaxivity Measurements

The rl-relaxivities of Gadoquatrane were determined in human plasma at 37°C and pH 7.4 at
magnetic field strengths of 1.41 T and 3.0 T. For the measurements at 3.0 T, samples with three
different concentrations (0.25, 0.5, and 0.75 mmol Gd/L) were prepared. The T1 relaxation
times were measured using an inversion recovery sequence, and the signal intensities from a
region of interest were plotted against the inversion times. A fitting routine was then used to
calculate the T1 times, from which the rl1-relaxivity was determined.

Complex Stability under Physiological Conditions

The stability of the Gadoquatrane complex was evaluated in human serum from healthy
donors. The serum was spiked with Gadoquatrane to a final concentration of 0.025 mmol/L
(0.1 mmol Gd/L) and incubated at 37°C in a 5% CO:2 atmosphere to maintain a physiological
pH. Sodium azide was added to prevent microbial growth. The amount of released gadolinium
was monitored over a period of 21 days.
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Zinc Transmetallation Assay

The kinetic inertness of Gadoquatrane was further investigated through a zinc transmetallation
assay. This test assesses the potential for endogenous ions like zinc to displace the gadolinium
from the chelate.

In Vitro and In Vivo Stability Assessment Logic
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A diagram illustrating the logic of the in vitro and in vivo stability assessment of Gadoquatrane.

Conclusion

Gadoquatrane's distinctive tetrameric macrocyclic structure underpins its favorable

physicochemical profile. Its high relaxivity allows for effective contrast enhancement at a
reduced gadolinium dose, while its exceptional stability minimizes the risk of gadolinium
release in vivo. These properties, established through rigorous experimental evaluation,
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position Gadoquatrane as a promising candidate for safer and more efficient contrast-
enhanced MRI examinations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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